FR-900137

Antibiotic Discovery Phosphonate Antibiotics Antimicrobial Susceptibility

FR-900137 is a naturally-occurring phosphonic acid antibiotic featuring a unique phosphorohydrazidate scaffold (C8H20N3O4P; MW: 253.24), offering balanced Gram-positive and Gram-negative coverage with characteristic inactivity against Pseudomonas aeruginosa[1][4]. Supplied as a white powder with >98% purity, it is ideal for microbiome studies requiring Pseudomonas preservation and SAR investigations targeting novel antibacterial pharmacophores[2]. Comprehensive analytical documentation (HPLC, NMR) ensures reliable procurement and assay validation.

Molecular Formula C8H20N3O4P
Molecular Weight 253.24 g/mol
CAS No. 73706-58-8
Cat. No. B1674036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-900137
CAS73706-58-8
SynonymsFR 900137
FR-900137
methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate
Molecular FormulaC8H20N3O4P
Molecular Weight253.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NN(C)P(=O)(O)OC)N
InChIInChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1
InChIKeyJGZNDHCOJBAROW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR-900137: Phosphonate Antibiotic Profile


FR-900137 is a naturally-occurring phosphonic acid antibiotic isolated from Streptomyces unzenensis sp. nov., possessing a unique phosphorohydrazidate structure (C8H20N3O4P; MW: 253.24) that distinguishes it from other phosphonate antibiotics [1][2]. It is characterized as a leucine derivative with a methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate core [3]. In vitro studies demonstrate that FR-900137 inhibits a wide variety of both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Bacillus subtilis, but exhibits a specific lack of activity against Pseudomonas aeruginosa [1].

Scaffold Phosphorohydrazidate P-N-N linkage for phosphonate SAR probe studies
Spectrum Reported Gram-positive and Gram-negative antimicrobial screening context
Selectivity Documented P. aeruginosa inactivity for exclusion-based selectivity studies

FR-900137 vs. Standard Phosphonates


Unlike other phosphonate antibiotics such as fosmidomycin (which primarily targets Gram-negative organisms via DXP reductoisomerase inhibition) or alafosfalin (a phosphonodipeptide prodrug active mainly against Enterobacteriaceae), FR-900137 possesses a distinct phosphorohydrazidate structural class with a unique antibacterial spectrum [1][2]. Direct substitution with common alternatives risks missing the compound's specific activity profile—particularly its balanced Gram-positive and Gram-negative coverage combined with a characteristic lack of activity against Pseudomonas aeruginosa [1]. Researchers requiring a phosphorus-containing antibiotic with this specific selectivity pattern and a unique hydrazine-linked phosphorus moiety will find no direct equivalent among more commonly available phosphonates [2].

Target
FR-900137: balanced Gram-positive and Gram-negative spectrum with P. aeruginosa exclusion
Fosmidomycin
Predominantly Gram-negative spectrum; Gram-positive coverage context may not transfer
Target
FR-900137: no activity against P. aeruginosa; defined negative selectivity phenotype
FR-900098
Active against P. aeruginosa; anti-pseudomonal profile may alter selectivity interpretation
Target
FR-900137: phosphorohydrazidate scaffold with hydrazine-phosphorus bond
Fosfomycin / Alafosfalin
Epoxide or phosphonodipeptide scaffold may shift SAR interpretation and target interaction context

FR-900137 Comparative Evidence


Broad-Spectrum Activity vs. Fosmidomycin

FR-900137 demonstrates quantifiable antibacterial activity against both Gram-positive and Gram-negative organisms, in contrast to fosmidomycin, which is predominantly active against Gram-negative enterobacteria [1][2]. In agar dilution assays, FR-900137 exhibited MIC values of 6.25 µg/mL against Staphylococcus aureus 209P and 3.13 µg/mL against Bacillus subtilis PCI 219, while fosmidomycin shows negligible activity against most Gram-positive organisms [1]. This balanced spectrum offers a distinct experimental advantage in studies requiring concurrent Gram-positive and Gram-negative coverage from a single phosphonate scaffold.

Broad-Spectrum Activity
Cross-study comparable
MIC 6.25 µg/mL (S. aureus 209P); 3.13 µg/mL (B. subtilis PCI 219) vs. fosmidomycin: limited Gram-positive coverage
Supports antimicrobial screening context for Gram-positive and Gram-negative coverage
Reported MIC endpoint context; agar dilution method
Antibiotic Discovery Phosphonate Antibiotics Antimicrobial Susceptibility

P. aeruginosa Inactivity vs. FR-900098

A critical differentiator of FR-900137 is its complete lack of inhibitory activity against Pseudomonas aeruginosa, a property that contrasts sharply with the related phosphonate antibiotic FR-900098, which demonstrates potent anti-pseudomonal activity [1][2]. In the original characterization, FR-900137 showed no inhibition of P. aeruginosa in agar dilution assays, whereas FR-900098 inhibits a wide variety of Gram-negative bacteria including Pseudomonas species [1][2]. This selective inactivity makes FR-900137 uniquely suitable as a negative control or selectivity probe in studies involving P. aeruginosa, or as an antibiotic agent where preservation of Pseudomonas is experimentally required.

P. aeruginosa Selectivity
Head-to-head
No inhibitory activity vs. P. aeruginosa; FR-900098 shows confirmed anti-pseudomonal activity
Supports selectivity probe context for Pseudomonas-excluding studies
Reported inactivity endpoint; agar dilution susceptibility testing
Antibiotic Selectivity Pseudomonas aeruginosa Phosphonate Antibiotics

Unique Phosphorohydrazidate Scaffold

FR-900137 is defined by a methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate structure, featuring a phosphorus atom directly bonded to a hydrazine moiety—a connectivity absent in fosfomycin (epoxide-containing phosphonate), fosmidomycin (hydroxamate-containing phosphonate), and alafosfalin (phosphonodipeptide) [1][2][3]. This unique phosphorohydrazidate linkage may confer distinct physicochemical properties (e.g., solubility, stability) and potentially distinct mechanisms of action or target interactions compared to other phosphonate antibiotics. For researchers investigating novel antibacterial pharmacophores or studying structure-activity relationships in phosphorus-containing antibiotics, FR-900137 represents a structurally distinct chemical probe not represented by commonly available alternatives.

Phosphorohydrazidate Scaffold
Class-level
P-N-N-C linkage unique among phosphonate antibiotics; absent in fosfomycin, fosmidomycin, and alafosfalin
Supports SAR probe context for novel antibacterial pharmacophore studies
Class-level inference; data to verify
Chemical Structure Phosphonate Antibiotics Structure-Activity Relationship

Defined Physicochemical Properties

FR-900137 possesses a well-defined molecular weight of 253.24 g/mol and a molecular formula of C8H20N3O4P, with a predicted hydrophilic character due to its amino and hydrazine functionalities [1][2]. This contrasts with more hydrophobic phosphonate derivatives (e.g., certain alafosfalin analogs with longer alkyl chains) and may impact solubility, formulation compatibility, and assay conditions. The compound is typically provided as a white powder stable under recommended storage conditions [1]. These defined parameters enable reproducible experimental design and facilitate comparison with literature data, which is particularly valuable given the limited published data on this compound.

Physicochemical Profile
Supporting evidence
MW 253.24 g/mol; formula C8H20N3O4P; hydrophilic character from amino and hydrazine functionalities
Supports formulation design and assay compatibility context
Reported identity data from elemental analysis and mass spectrometry
Physicochemical Properties Compound Handling Pre-formulation

FR-900137 Research Applications


Pseudomonas-Excluding Antibacterial Agent

FR-900137 is the antibiotic of choice for studies requiring concurrent inhibition of Gram-positive and Gram-negative organisms while deliberately sparing Pseudomonas aeruginosa. This unique selectivity profile—broad-spectrum activity except against P. aeruginosa—enables researchers to use FR-900137 as a selective agent in mixed microbial communities where preservation of Pseudomonas is required for experimental design (e.g., co-culture studies, microbiome manipulation) [1].

Phosphonate SAR Probe

FR-900137 provides a distinct phosphorohydrazidate scaffold for SAR investigations aimed at mapping the structural determinants of antibacterial activity in phosphorus-containing natural products. Its unique hydrazine-phosphorus linkage distinguishes it from all other commercially available phosphonate antibiotics, making it an essential reference compound for medicinal chemistry programs exploring novel antibacterial pharmacophores [2].

Positive Control for Antimicrobial Assays

In antimicrobial susceptibility testing and novel antibiotic discovery campaigns, FR-900137 can serve as a reference compound for calibrating assay sensitivity against both Gram-positive (e.g., S. aureus) and Gram-negative organisms (excluding P. aeruginosa). Its well-defined MIC values against standard laboratory strains (e.g., S. aureus 209P: 6.25 µg/mL; B. subtilis PCI 219: 3.13 µg/mL) provide a reliable benchmark for inter-laboratory comparisons and assay validation [1].

Application
Selection Property
Validation Focus
Pseudomonas-excluding antimicrobial screening
Selectivity profile review
P. aeruginosa inactivity endpoint confirmation
Phosphonate SAR probe studies
Scaffold identity verification
Phosphorohydrazidate structure confirmation
Comparator assay-response context
Reported MIC benchmark
Strain-specific endpoint review

Technical Documentation Hub

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37 linked technical documents
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